

A-410099.1 Hydrochloride: An In-Depth Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activity of A-410099.1 hydrochloride, a potent antagonist of the X-linked inhibitor of apoptosis protein (XIAP).

Chemical Structure and Properties

A-410099.1 hydrochloride is a synthetic small molecule designed to mimic the N-terminal tetrapeptide of the endogenous XIAP inhibitor, Smac/DIABLO. Its chemical name is N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Table 1: Physicochemical Properties of A-410099.1 Hydrochloride



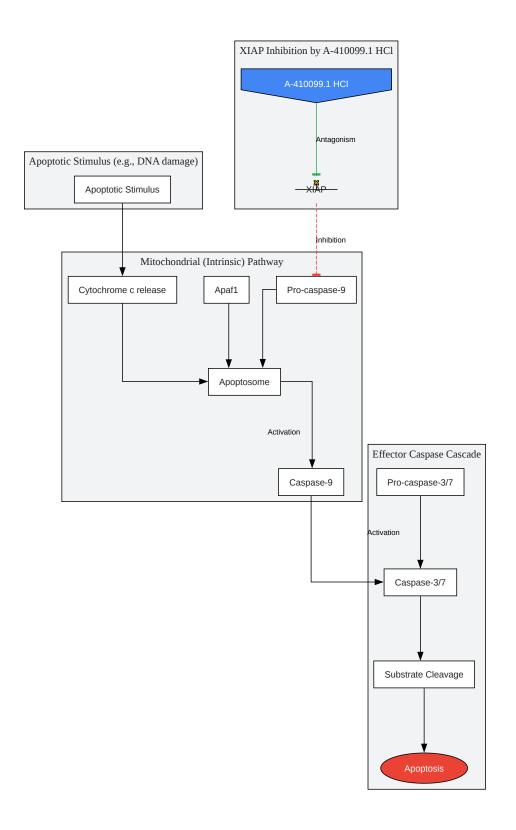
Property	Value	
Molecular Formula	C27H40N4O3.HCI	
Molecular Weight	505.09 g/mol [1]	
Purity	≥98% (HPLC)[1]	
CAS Number	762274-58-8[1]	
Solubility	Water (up to 100 mM), DMSO (up to 100 mM)[1]	
Storage	Store at -20°C[1]	

Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway

A-410099.1 hydrochloride functions as a high-affinity antagonist of the BIR3 (Baculoviral IAP Repeat) domain of XIAP.[1] XIAP is a critical negative regulator of apoptosis, primarily by directly binding to and inhibiting the activity of initiator caspase-9 and effector caspases-3 and -7.

The mechanism of action of A-410099.1 hydrochloride involves its competitive binding to the BIR3 domain of XIAP, thereby preventing the binding and inhibition of pro-caspase-9. This frees pro-caspase-9 to be activated within the apoptosome, a multi-protein complex formed in response to intrinsic apoptotic signals. Activated caspase-9 then initiates a caspase cascade, leading to the activation of effector caspases-3 and -7. These effector caspases are responsible for the cleavage of numerous cellular substrates, ultimately resulting in the orchestrated dismantling of the cell known as apoptosis.





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Figure 1. Signaling pathway of A-410099.1 hydrochloride-induced apoptosis.



Biological Activity and Efficacy

A-410099.1 hydrochloride exhibits potent biological activity both in vitro and in vivo. It demonstrates high-affinity binding to the XIAP BIR3 domain and induces cytotoxicity in a variety of cancer cell lines.

Table 2: Biological Activity of A-410099.1 Hydrochloride

Parameter	Value	Cell Line/System
Binding Affinity (Kd) for XIAP BIR3	16 nM	Biochemical Assay
Cytotoxicity (EC50)	13 nM	MDA-MB-231 (Breast Cancer)

Data sourced from Tocris Bioscience.[1]

Furthermore, A-410099.1 hydrochloride has been shown to enhance apoptosis induced by other agents, such as TRAIL (TNF-related apoptosis-inducing ligand), in chronic lymphocytic leukemia (CLL) cells.[1] This suggests its potential for use in combination therapies. The compound has also demonstrated antitumor activity in a mouse breast cancer xenograft model. [1]

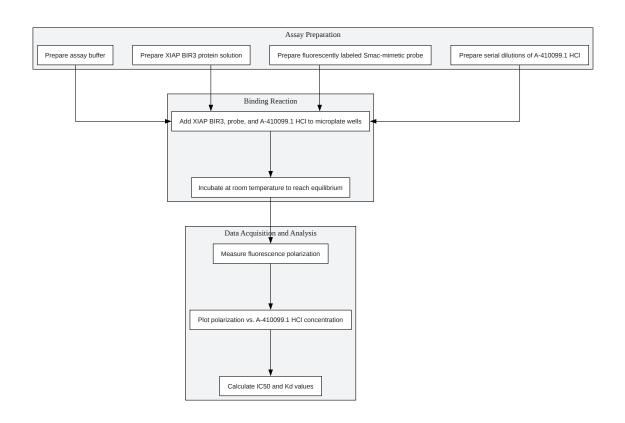
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of A-410099.1 hydrochloride and other XIAP antagonists.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of A-410099.1 hydrochloride to the XIAP BIR3 domain.





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Figure 2. Workflow for the Fluorescence Polarization (FP) binding assay.



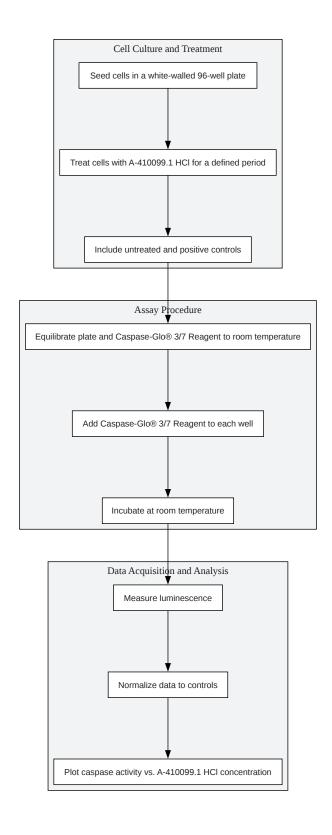
Methodology:

- Reagents and Preparation:
 - Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 μg/mL bovine gamma globulin, 0.02% sodium azide).
 - Recombinant XIAP BIR3 domain protein.
 - A fluorescently labeled peptide corresponding to the N-terminus of Smac (e.g., with 5-FAM).
 - A-410099.1 hydrochloride serially diluted in assay buffer.
- Assay Procedure:
 - In a 96-well or 384-well black plate, add the XIAP BIR3 protein, the fluorescent probe, and varying concentrations of A-410099.1 hydrochloride.
 - Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
 - Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes).
- Data Analysis:
 - Measure the fluorescence polarization using a suitable plate reader.
 - Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - The dissociation constant (Kd) can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.[2][3]

Caspase-Glo® 3/7 Assay



This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.





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Figure 3. Workflow for the Caspase-Glo® 3/7 assay.

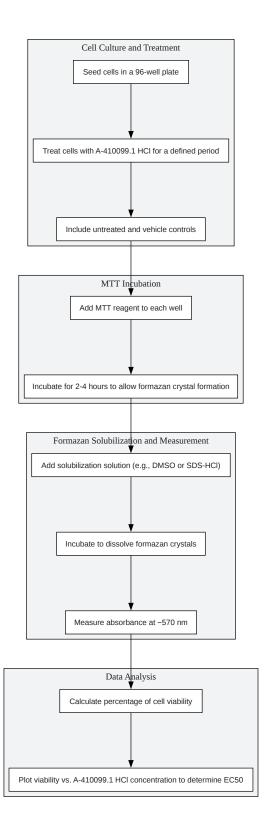
Methodology:

- Cell Preparation and Treatment:
 - Seed cells (e.g., MDA-MB-231) in a white-walled 96-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of A-410099.1 hydrochloride for a predetermined time (e.g., 24 hours). Include appropriate vehicle controls.
- · Assay Protocol:
 - Equilibrate the cell plate and the Caspase-Glo® 3/7 Reagent to room temperature.
 - Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.
 - Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.[4][5]
- Data Measurement:
 - Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[6][7]

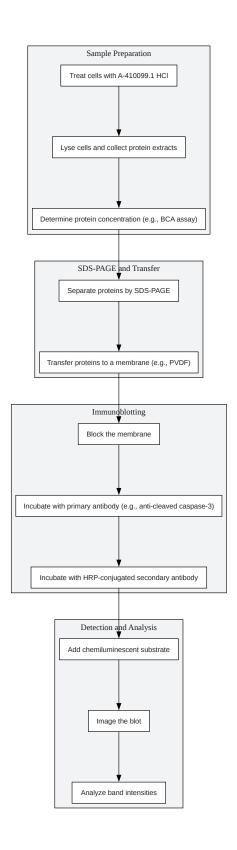
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.









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